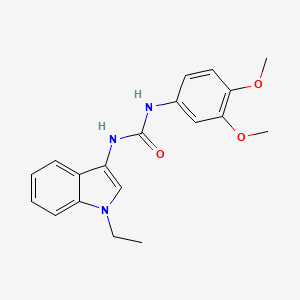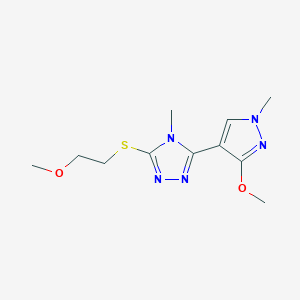
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole" is a heterocyclic molecule that contains both pyrazole and triazole rings. These types of compounds are known for their significant pharmacological potential and the ability to interact with various biological targets due to their structural versatility and chemical modifiability .
Synthesis Analysis
The synthesis of related pyrazole and triazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of indenopyrazoles, which are structurally related to the compound , can be achieved from indanones and phenyl isothiocyanates in two steps . Similarly, the synthesis of 1,2,4-triazole derivatives can be performed via the cyclization of polymer-bound dithiocarbazate with various electrophiles . The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves the use of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by a series of modifications including hydrazine hydrate and carboxylic acids .
Molecular Structure Analysis
The molecular structure of pyrazole and triazole derivatives is characterized by the presence of nitrogen atoms in the heterocyclic core, which can significantly influence the electronic properties and reactivity of the molecule. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been studied using DFT calculations and molecular dynamics simulations to understand their reactive properties .
Chemical Reactions Analysis
Pyrazole and triazole derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and ring transformation. For example, selective alkylation of pyrazolo[5,1-c][1,2,4]triazole leads to N-alkylated products . Ring transformation reactions can also occur, as seen in the conversion of 1,5-benzoxazepines into spirobenzoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and triazole derivatives are influenced by their molecular structure. These compounds often exhibit promising antiproliferative activities toward human cancer cells, as seen with methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate . The introduction of substituents such as methoxy or ethylthio groups can affect the bioavailability and biochemical interactions of these molecules . Additionally, the crystal structure and conformation of these compounds, such as the envelope conformation of the pyrazole ring in certain derivatives, can be determined using spectroscopic methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Compounds integrating the structural features of pyrazole and 1,2,4-triazole derivatives are significant due to their chemical modifiability and pharmacological potential. The synthesis of these compounds, including those with structural similarities to the specified compound, involves multi-step processes that enable the formation of complex structures with potential biological activities. Such processes typically involve the use of diethyl oxalate, hydrazine hydrate, and carboxylic acids in environments conducive to chemical transformation, ultimately aiming to explore the biological potential of these compounds through molecular docking studies. These studies suggest the potential of these compounds to interact with biological targets such as 14α-demethylase lanosterol, indicating a need for further research into their antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).
Antioxidant and Antimicrobial Activities
Research into Schiff bases containing 1,2,4-triazole and pyrazole rings has demonstrated their significant antioxidant and α-glucosidase inhibitory activities. These activities are measured through various in vitro methods, indicating the potential of these compounds for therapeutic applications. Notably, the antioxidant activity is assessed using assays such as DPPH, ABTS, and FRAP, revealing that certain compounds exhibit potent antioxidant properties, highlighting their relevance in addressing oxidative stress-related conditions (Pillai et al., 2019).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of fused 1,2,4-triazole derivatives have been a subject of study, with compounds displaying activity against various bacterial and fungal strains. The synthesis approach involves the reaction of 4-methyl benzoyl thiosemicarbazide with chemical reagents, leading to the identification of compounds with notable activity against Mycobacterium tuberculosis H37Rv. Such findings underscore the therapeutic potential of these compounds against microbial infections, warranting further investigation into their mechanism of action and optimization for clinical use (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Eigenschaften
IUPAC Name |
3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-15-7-8(10(14-15)18-4)9-12-13-11(16(9)2)19-6-5-17-3/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHOKAWZAGCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

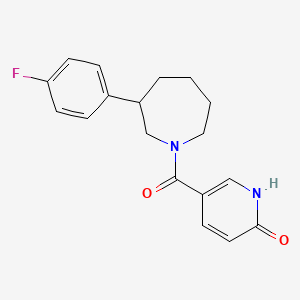
![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)
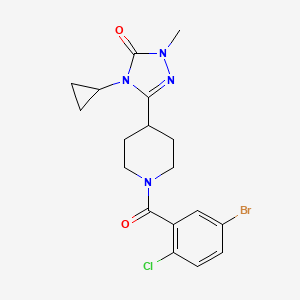
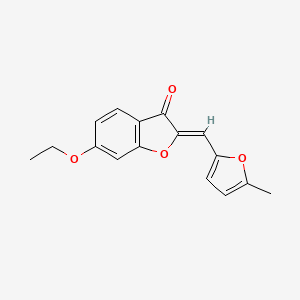
![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)

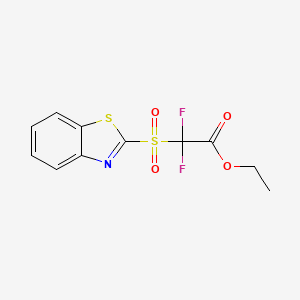
![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)
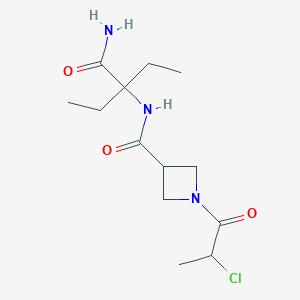
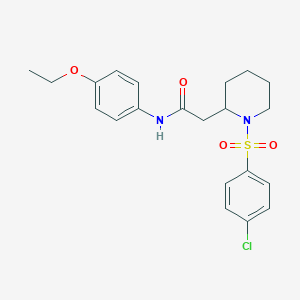
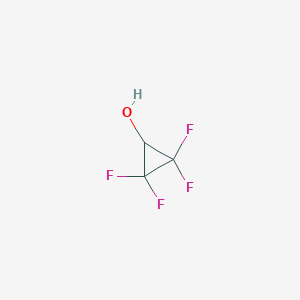
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
